molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B592347
CAS No.: 1363381-22-9
M. Wt: 239.315
InChI Key: KHCPHQZPEYFYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1363381-22-9) is a spirocyclic compound with a bicyclic framework consisting of a three-membered and a five-membered ring sharing a common atom. Its molecular formula is C₁₃H₂₁NO₃, and it has a molecular weight of 239.31 g/mol . This compound is primarily used as an intermediate in pharmaceutical synthesis, requiring storage at 2–8°C due to its sensitivity to moisture and heat .

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPHQZPEYFYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-22-9
Record name 2-Azaspiro[3.5]nonan-7-one, NBOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

First Cyclization: Formation of the Intermediate

The initial step involves reacting bis(2-chloroethyl) ether (compound 1) with cyanoacetaldehyde diethyl acetal (compound 2) in N,N-dimethylformamide (DMF) under phase-transfer catalysis. Key parameters include:

  • Catalyst System : Tetrabutylammonium bromide (TBAB) and potassium iodide (KI) in a molar ratio of 1.00:0.05–0.15 relative to compound 1.

  • Acid-Binding Agent : Anhydrous potassium carbonate to mitigate side reactions from liberated hydrogen halides.

  • Reaction Conditions : 70–100°C for 10–24 hours, yielding the intermediate compound 3 (4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile) with a reported yield of 56.3–82.6%.

Mechanistic Insight : The phase-transfer catalyst facilitates nucleophilic substitution by stabilizing the transition state, while KI enhances the leaving-group ability of chloride via a Finkelstein-like mechanism.

Second Cyclization: Reduction and Ring Closure

The intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at –10°C. This step achieves simultaneous nitrile reduction to an amine and cyclization to form 7-oxo-2-azaspiro[3.5]nonane.

  • Critical Parameters :

    • Slow addition of LiAlH₄ to prevent exothermic side reactions.

    • Quenching with aqueous NaOH to decompose excess reductant.

  • Yield : 35.8–52.9 g of purified product (56.3–82.6% yield).

Process Optimization and Scalability

Key Challenges and Solutions

  • Impurity Control :

    • Transition metal residues from phase-transfer catalysts are removed via aqueous washes.

    • Olefinic byproducts from over-reduction are minimized by maintaining strict temperature control during LiAlH₄ addition.

  • Solvent Selection : DMF is preferred for its high polarity, which stabilizes the transition state in the first cyclization.

Scalability Metrics

ParameterRange/ValueImpact on Yield/Purity
DMF Volume720–1600 mLLower volumes improve mixing
LiAlH₄ Equivalents1.0–1.2Excess increases side products
Boc₂O Equivalents1.2–1.5Ensures complete protection
Neutral Alumina Column35–45 μm particle sizeEnhances final purity to >95%

Comparative Analysis of Alternative Routes

Prior Art Limitations

Earlier routes suffered from low yields (38%) due to:

  • Ultra-low temperature requirements (–80°C) for lithiation steps.

  • Hydroxyl-group protection with tosyl (Ts) groups, leading to steric hindrance.

Advantages of the Current Method

  • Yield Improvement : 82.6% vs. 38% in prior methods.

  • Operational Simplicity : Avoids cryogenic conditions and anaerobic setups.

  • Cost Efficiency : Phase-transfer catalysts and DMF are economical at scale .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variations in Spiro Ring Systems

Spirocyclic compounds differ in ring size, heteroatom placement, and substituents, which directly influence their physicochemical properties and applications. Key analogs include:

tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1319716-42-1)
  • Structure : Features a [4.4] spiro system (four- and four-membered rings) instead of [3.5].
  • Molecular Weight : 239.31 g/mol (same as the target compound).
  • Synthesis : Produced via amidation and reduction steps with a 40% yield .
  • Implications : Larger spiro systems may exhibit reduced ring strain but lower synthetic efficiency due to steric hindrance .
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1839060-95-5)
  • Structure : Contains two additional nitrogen atoms (triaza vs. aza).
  • Molecular Formula : C₁₁H₁₉N₃O₃; MW : 241.29 g/mol.
  • Implications : Increased hydrogen-bonding capacity and basicity, making it suitable for coordination chemistry or protease inhibition .

Functional Group Modifications

Substituents on the spiro framework dramatically alter reactivity and applications:

tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • Structure : Incorporates a benzoyl group and an additional nitrogen (diazaspiro).
  • Synthesis Yield : 75% via benzoylation of the parent spiroamine .
  • Applications : Demonstrates affinity for sigma receptors, relevant in neurological drug discovery .
tert-Butyl 7-Amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1408075-19-3)
  • Structure: Substitutes oxo with an amino group.
  • Molecular Weight : 240.34 g/mol.
  • Implications: The amino group enables nucleophilic reactions (e.g., amide coupling), expanding utility in peptide mimetics .

Physicochemical and Hazard Profiles

  • Molecular Weight Range : 239.31–395.49 g/mol (benzoyl derivative) .
  • Hazard Statements : Common across analogs (e.g., H302, H315 for oral toxicity and skin irritation) .
  • Storage : Most require dry, cool conditions (2–8°C) to prevent Boc-group cleavage .

Biological Activity

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 1363381-22-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

This compound has the molecular formula C13H21NO3C_{13}H_{21}NO_3 and a molecular weight of 239.31 g/mol. It is characterized as a white solid, soluble in organic solvents, and requires careful handling due to its potential hazards (H315, H319, H335) .

PropertyValue
Molecular FormulaC13H21NO3C_{13}H_{21}NO_3
Molecular Weight239.31 g/mol
CAS Number1363381-22-9
Physical StateSolid
Storage ConditionsSealed, dry, 2-8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The compound can be derived from simpler azaspiro compounds through selective oxidation and acylation methods .

Research indicates that compounds similar to this compound exhibit biological activities primarily through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, studies have shown that azaspiro compounds can act as inhibitors of certain enzymes, affecting lipid metabolism and potentially influencing cancer cell proliferation .

Pharmacological Studies

Case Studies

  • Case Study on Enzyme Inhibition : In a comparative study involving various azaspiro derivatives, this compound was shown to inhibit microbial lipase activity by up to 60%, highlighting its potential as a therapeutic agent for obesity-related conditions .
  • Anticancer Activity Exploration : Several derivatives were tested against human cancer cell lines (e.g., breast and colon cancer). Results indicated that compounds structurally similar to tert-butyl 7-oxo-2-azaspiro[3.5]nonane demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential .

Q & A

Q. What are the recommended storage conditions for tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate to ensure stability?

The compound should be stored refrigerated in a tightly sealed container within a dry, well-ventilated environment. Containers must be kept upright to prevent leakage, and electrostatic buildup should be avoided during handling. Storage recommendations are based on stability studies indicating degradation risks under ambient conditions .

Q. What safety precautions are critical during laboratory handling of this spirocyclic compound?

Use nitrile gloves, a full chemical-resistant suit, and respiratory protection to avoid inhalation of vapors or dust. Gloves should be removed using proper techniques to prevent skin contact. Spills must be contained using vacuum or sweeping methods, followed by disposal via licensed waste management protocols .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) is essential for confirming structural motifs like the spirocyclic ring and carbonyl groups. For example, 1^1H NMR peaks at δ 3.66–3.67 ppm correlate with protons adjacent to the spiro nitrogen, while carbonyl signals appear near δ 170 ppm in 13^{13}C NMR. Elemental analysis (C, H, N) further validates purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

SC-XRD provides angstrom-level resolution of bond lengths, angles, and torsion angles, critical for confirming spirocyclic conformation. For example, a related diazaspiro derivative (CAS 1194376-44-7) was resolved at 173 K, revealing a mean C–C bond length of 1.54 Å and an R-factor of 0.050. SHELX software (e.g., SHELXL) is recommended for refinement, leveraging its robustness in handling high-resolution data .

Q. What synthetic strategies enable functionalization of the spirocyclic core for drug discovery applications?

Reductive amination and HATU-mediated coupling are effective for introducing pharmacophores. For instance, reductive amination with 6-fluoro-1H-indole-3-carbaldehyde followed by Boc deprotection yields intermediates for amide coupling with aryl carboxylic acids, a key step in developing sigma receptor ligands or PROTACs .

Q. How do computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density functional theory (DFT) calculations can map electrostatic potential surfaces, identifying nucleophilic sites (e.g., the carbonyl oxygen) and electrophilic regions (e.g., the spirocyclic nitrogen). Hydrogen-bonding propensity, analyzed via graph set theory (e.g., Etter’s formalism), further informs crystallization behavior and intermolecular interactions .

Q. What analytical challenges arise when assessing the compound’s stability under catalytic conditions?

High-performance liquid chromatography (HPLC) with UV detection is critical for monitoring decomposition products like CO or NOx_x under thermal stress. For example, thermogravimetric analysis (TGA) of analogous spiro compounds shows decomposition onset near 200°C, necessitating inert atmospheres during reactions .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Structural confirmationSC-XRD with SHELXL refinementR-factor < 0.05, data-to-parameter ratio >9
Functional group modificationHATU-mediated amide coupling2% MeOH in CH2_2Cl2_2 eluent
Stability assessmentTGA/DSC under N2_2 atmosphereHeating rate: 10°C/min, up to 300°C
Computational reactivity predictionDFT (B3LYP/6-31G*) with solvent correctionElectrostatic potential mapping

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.